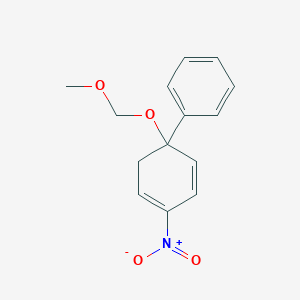
4-Nitro-1-(methoxymethoxy)biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-1-(methoxymethoxy)biphenyl is an organic compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . It is characterized by the presence of a nitro group (-NO2) and a methoxymethoxy group (-OCH2OCH3) attached to a biphenyl structure. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Nitro-1-(methoxymethoxy)biphenyl typically involves the nitration of 1-(methoxymethoxy)biphenyl. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the formation of the desired nitro compound . Industrial production methods may involve similar nitration processes, but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Nitro-1-(methoxymethoxy)biphenyl undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Nitro-1-(methoxymethoxy)biphenyl is utilized in several scientific research fields, including:
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research on its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-1-(methoxymethoxy)biphenyl involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxymethoxy group may also play a role in modulating the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
4-Nitro-1-(methoxymethoxy)biphenyl can be compared with other similar compounds, such as:
4-Nitrobiphenyl: Lacks the methoxymethoxy group, making it less reactive in certain chemical reactions.
4-Methoxybiphenyl: Lacks the nitro group, resulting in different chemical and biological properties.
4-Amino-1-(methoxymethoxy)biphenyl:
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C14H15NO4 |
|---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
5-(methoxymethoxy)-2-nitro-5-phenylcyclohexa-1,3-diene |
InChI |
InChI=1S/C14H15NO4/c1-18-11-19-14(12-5-3-2-4-6-12)9-7-13(8-10-14)15(16)17/h2-9H,10-11H2,1H3 |
InChI Key |
JCCAVRTVXCKKQQ-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1(CC=C(C=C1)[N+](=O)[O-])C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















